Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
In a direct head-to-head comparison under identical reaction conditions, 2-hydroxymethyl-2-methyl-indan-1-one (Compound 5) achieves an enantioselectivity value of E = 314 with Lipase-PS (Burkholderia cepacia) using vinyl acetate as acyl donor in diisopropyl ether, marginally exceeding its C2-ethyl homolog 2-hydroxymethyl-2-ethyl-indan-1-one (Compound 6), which yields E = 307 [1]. Both compounds produce the (R)-acetate with 99% enantiomeric excess (eep), but the methyl-substituted substrate exhibits a slightly higher substrate enantiomeric excess (ees = 46%) compared to the ethyl analog (ees = 44%), at comparable conversion (c = 31.7% vs. 30.7%) [1]. The E value of 314 places Compound 5 among the top-performing indanone substrates in the study, dramatically exceeding the chromanone-scaffold substrates which showed E values as low as 54–57 [1].
| Evidence Dimension | Enantioselectivity (E value) in lipase-catalyzed irreversible transesterification |
|---|---|
| Target Compound Data | E = 314, eep = 99%, ees = 46%, conversion c = 31.7% |
| Comparator Or Baseline | 2-Hydroxymethyl-2-ethyl-indan-1-one (Compound 6): E = 307, eep = 99%, ees = 44%, c = 30.7%; Chromanone substrates (Compounds 7, 9): E = 54, 57 |
| Quantified Difference | ΔE = +7 vs. ethyl analog (2.3% higher); ΔE = +257–260 vs. chromanone substrates (5.5–5.8× higher) |
| Conditions | Lipase-PS (Burkholderia cepacia), vinyl acetate (8 equiv), anhydrous DIPE, rt; enantiomeric excess determined by chiral HPLC (Daicel Chiralcel OJ-H, hexane/i-PrOH = 9/1, flow rate 1.0 mL/min) |
Why This Matters
Higher E values translate directly to fewer enzymatic resolution cycles required to achieve a target enantiopurity, reducing enzyme consumption, processing time, and cost in preparative-scale chiral synthesis.
- [1] Mahapatra, T.; Jana, N.; Nanda, S. Chemoenzymatic synthesis and resolution of compounds containing a quaternary stereocenters adjacent to a carbonyl group. Tetrahedron: Asymmetry 2008, 19, 1224–1232. DOI: 10.1016/j.tetasy.2008.04.024. View Source
